

2-Nitro-4-(trifluoromethyl)benzoic acid molecular structure

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Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethyl)benzoic acid

Cat. No.: B142237

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An In-depth Technical Guide to **2-Nitro-4-(trifluoromethyl)benzoic Acid**

Introduction

2-Nitro-4-(trifluoromethyl)benzoic acid is a specialized organic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique molecular architecture, featuring a benzoic acid core substituted with both a nitro group and a trifluoromethyl group, makes it a versatile synthetic intermediate. The presence of two strong electron-withdrawing groups profoundly influences the molecule's reactivity, rendering it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs) and next-generation crop protection agents.^[1]

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of **2-Nitro-4-(trifluoromethyl)benzoic acid**, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identifiers

The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers. **2-Nitro-4-(trifluoromethyl)benzoic acid** is systematically named according to IUPAC nomenclature, and its structure is unambiguously represented by formats such as SMILES and InChI.

Identifier	Value	Source
IUPAC Name	2-nitro-4-(trifluoromethyl)benzoic acid	PubChem[2]
CAS Number	320-94-5	Sigma-Aldrich, PubChem[2][3]
Molecular Formula	C ₈ H ₄ F ₃ NO ₄	PubChem[2]
SMILES String	<chem>C1=CC(=C(C=C1C(F)(F)F)C(=O)O</chem> INVALID-LINK--[O-)]C(=O)O	PubChem[2]
InChI Key	MYSAXQPTXWKDPQ-UHFFFAOYSA-N	Sigma-Aldrich, PubChem[2][3]

Physicochemical Properties

The physical and chemical properties of **2-Nitro-4-(trifluoromethyl)benzoic acid** are crucial for its handling, storage, and application in synthetic chemistry. These properties are summarized below.

Property	Value	Source
Molecular Weight	235.12 g/mol	Sigma-Aldrich, PubChem[2][3]
Appearance	Off-White to Pale Yellow Solid	ChemicalBook[4]
Melting Point	134-138 °C	Sigma-Aldrich, ChemicalBook[3][4]
Boiling Point	306.6 °C at 760 mmHg	Shanghai Up-Fluorochem Co., Ltd.
Density	1.596 g/cm ³	Shanghai Up-Fluorochem Co., Ltd.
LogP	2.835	Shanghai Up-Fluorochem Co., Ltd.

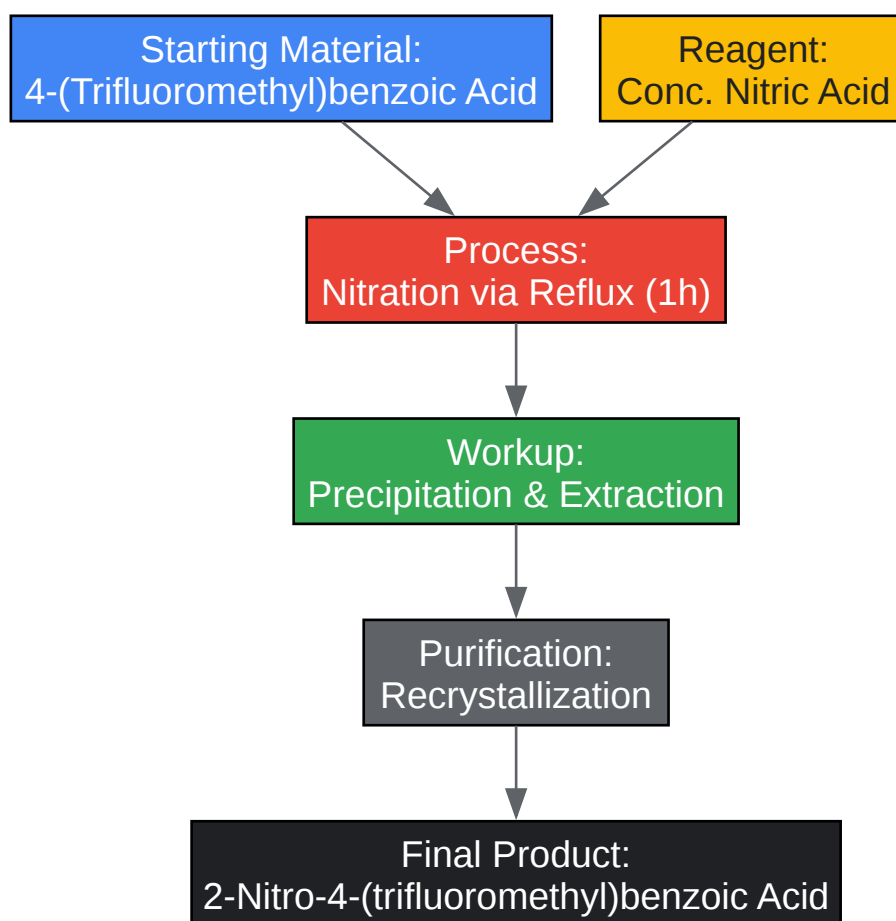
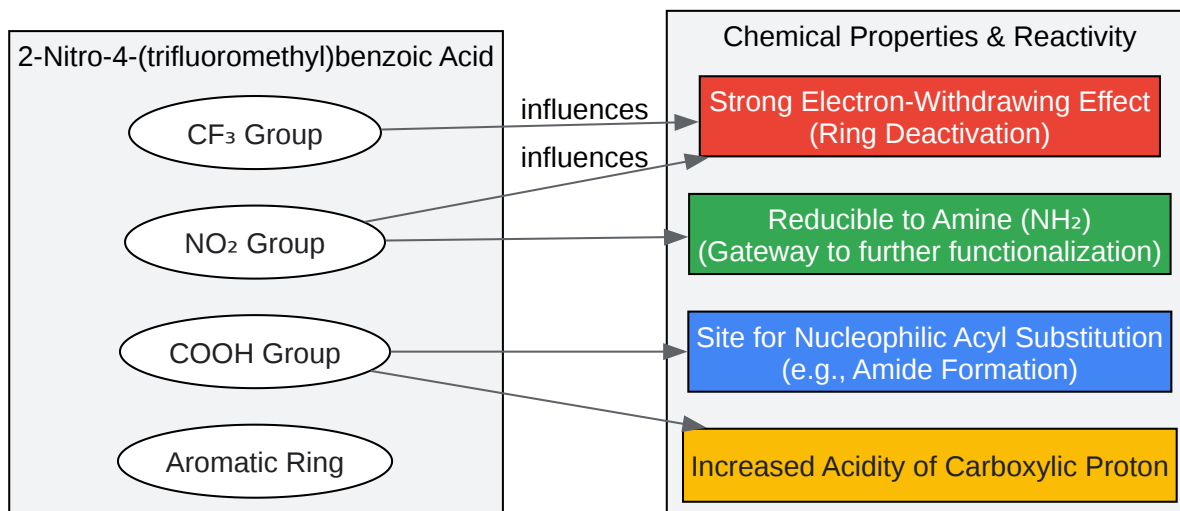
Spectroscopic Characterization

The structural confirmation of **2-Nitro-4-(trifluoromethyl)benzoic acid** relies on standard spectroscopic techniques.

- **Infrared (IR) Spectroscopy:** The IR spectrum provides evidence for the key functional groups. Characteristic absorption bands include a broad O-H stretch for the carboxylic acid from approximately 3300 to 2500 cm^{-1} , a sharp C=O (carbonyl) stretch between 1700 and 1680 cm^{-1} , asymmetric and symmetric N-O stretches for the nitro group around 1530 cm^{-1} and 1350 cm^{-1} , respectively, and strong C-F stretching vibrations in the 1320-1100 cm^{-1} region. [\[5\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR spectroscopy would show distinct signals for the three aromatic protons, with chemical shifts influenced by the electron-withdrawing substituents. ^{13}C NMR would confirm the presence of eight unique carbon atoms, including the carboxyl, trifluoromethyl, and aromatic carbons. ^{19}F NMR is also a critical tool for confirming the trifluoromethyl group.
- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight. The compound is expected to show a molecular ion peak corresponding to its exact mass of 235.0092 g/mol. [\[2\]](#)

Synthesis and Reactivity

2-Nitro-4-(trifluoromethyl)benzoic acid is a valuable intermediate due to its defined reactivity, which is governed by its functional groups. [\[1\]](#) The electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution while increasing the acidity of the carboxylic acid proton. The nitro group can be readily reduced to an amine, providing a pathway for further functionalization, such as amide bond formation. [\[1\]](#)



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